N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2-FLUORO-N-ISOPROPYLBENZAMIDE
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Overview
Description
N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2-FLUORO-N-ISOPROPYLBENZAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material sciences, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2-FLUORO-N-ISOPROPYLBENZAMIDE typically involves the following steps:
Formation of the Benzotriazole Core: The benzotriazole core is synthesized by reacting o-phenylenediamine with sodium nitrite in an acidic medium.
Attachment of the Phenyl Group: The benzotriazole core is then reacted with a phenyl halide under basic conditions to form the N-phenylbenzotriazole derivative.
Introduction of the Fluoro Group: The phenylbenzotriazole derivative is then subjected to a fluorination reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Formation of the Benzamide Moiety: The final step involves the reaction of the fluoro-substituted benzotriazole derivative with isopropylamine and a benzoyl chloride derivative to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2-FLUORO-N-ISOPROPYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2-FLUORO-N-ISOPROPYLBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals due to its potential biological activities, including anticancer, antiviral, and antibacterial properties.
Material Sciences: The compound is used as a UV stabilizer in polymers and coatings to protect materials from UV radiation.
Industrial Applications: It is employed as a corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2-FLUORO-N-ISOPROPYLBENZAMIDE involves its interaction with specific molecular targets and pathways:
Biological Targets: The compound can bind to enzymes and receptors in biological systems, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Used as a UV stabilizer in polymers.
2-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl ethyl methacrylate: Used as a UV absorber in coatings and adhesives.
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Another UV stabilizer with similar applications.
Uniqueness
N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2-FLUORO-N-ISOPROPYLBENZAMIDE is unique due to its specific structural features, including the presence of a fluoro group and an isopropylbenzamide moiety, which may enhance its biological activity and stability compared to other benzotriazole derivatives.
Properties
IUPAC Name |
N-[4-(benzotriazol-2-yl)phenyl]-2-fluoro-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O/c1-15(2)26(22(28)18-7-3-4-8-19(18)23)16-11-13-17(14-12-16)27-24-20-9-5-6-10-21(20)25-27/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKGHUJJDIHZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)N2N=C3C=CC=CC3=N2)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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